![molecular formula C43H27NS B14077084 3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spiro linkage, which is a structural motif where two rings are connected through a single atom, providing distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of dibenzo[b,d]thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate, solvents like toluene and ethanol, and a temperature of around 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects involves its interaction with specific molecular targets. The spiro linkage and aromatic rings allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
Uniqueness
3’-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its spiro linkage, which imparts distinct electronic properties and steric effects. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs .
Properties
Molecular Formula |
C43H27NS |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
3'-dibenzothiophen-4-yl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H27NS/c1-2-13-29(14-3-1)44-39-22-9-7-20-37(39)43(38-21-8-10-23-40(38)44)35-19-6-4-15-31(35)34-27-28(25-26-36(34)43)30-17-12-18-33-32-16-5-11-24-41(32)45-42(30)33/h1-27H |
InChI Key |
ZTLXACSCJNUOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78)C9=CC=CC=C94)C1=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


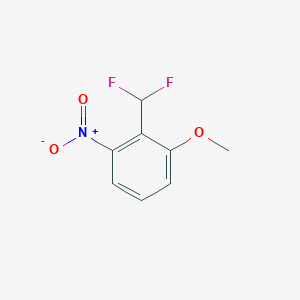


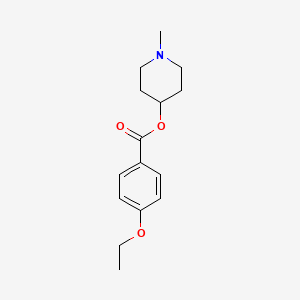
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

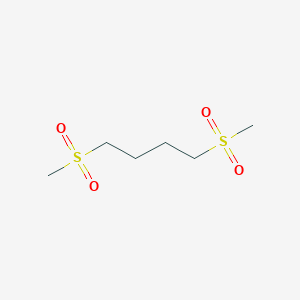
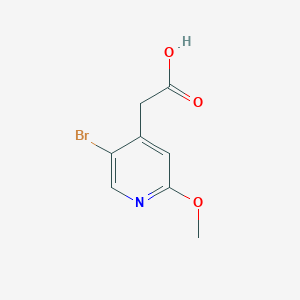
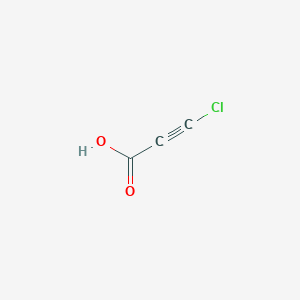
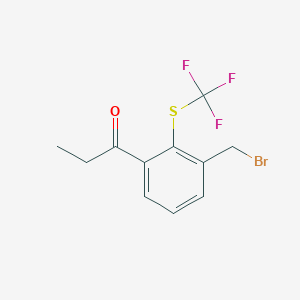
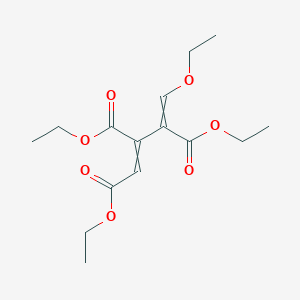
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
